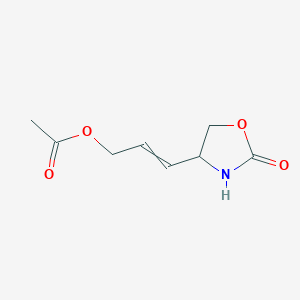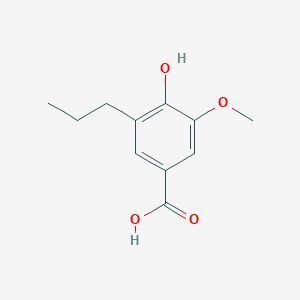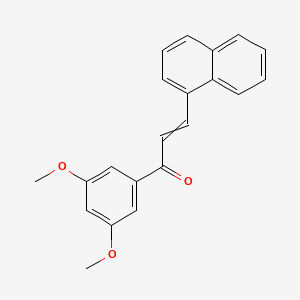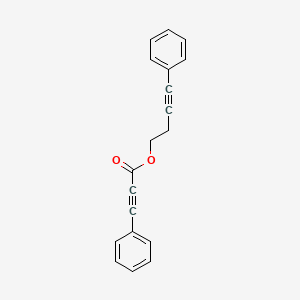![molecular formula C12H11O5- B12609151 (2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate CAS No. 646532-94-7](/img/structure/B12609151.png)
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with a phenylethoxycarbonyl group and a carboxylate group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of (2S,3S)-3-[(2-Phenylethoxy)carbonyl]acrylic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as titanium-based catalysts, can enhance the efficiency of the epoxidation process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield diols, while reduction with NaBH₄ can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and carboxylates.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming more stable products. The carboxylate group can also participate in reactions, acting as a nucleophile or coordinating with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: This compound is structurally similar, with an oxirane ring and a carboxylate group, but differs in the presence of an anhydro-3-deoxypentitol moiety.
Uniqueness
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a phenylethoxycarbonyl group
Eigenschaften
CAS-Nummer |
646532-94-7 |
|---|---|
Molekularformel |
C12H11O5- |
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
(2S,3S)-3-(2-phenylethoxycarbonyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H12O5/c13-11(14)9-10(17-9)12(15)16-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/p-1/t9-,10-/m0/s1 |
InChI-Schlüssel |
VLNBIKFXSILIOC-UWVGGRQHSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)CCOC(=O)[C@@H]2[C@H](O2)C(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC(=O)C2C(O2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)



![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)


![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)

